molecular formula C17H14N2O3S B15059013 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one

2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one

Cat. No.: B15059013
M. Wt: 326.4 g/mol
InChI Key: APYIGIIGCSJFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylsulfonyl group and two phenyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of acetylacetone with thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide, followed by oxidation with hydrogen peroxide and sodium tungstate to afford the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize hazardous waste and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with various molecular targets. The compound can act as an alkylating agent, where its alkyl-oxygen bonds undergo fission and react with nucleophilic sites within the intracellular milieu. This interaction can lead to the inhibition of key enzymes and pathways, such as the NF-kB inflammatory pathway, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methylsulfonyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2-methylsulfonyl-3,5-diphenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O3S/c1-23(21,22)17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

APYIGIIGCSJFDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.